molecular formula C11H11FN2OS B8294736 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine

Cat. No.: B8294736
M. Wt: 238.28 g/mol
InChI Key: CDTMYKKXCMPPPU-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with thiazole-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the thiazole-2-ylamine group.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced derivatives of the thiazole ring.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxy-benzyl)-piperidine
  • 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

Uniqueness

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

5-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-15-10-3-2-8(12)4-7(10)5-9-6-14-11(13)16-9/h2-4,6H,5H2,1H3,(H2,13,14)

InChI Key

CDTMYKKXCMPPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2=CN=C(S2)N

Origin of Product

United States

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